![molecular formula C20H16ClN3O5 B15029235 2-{(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B15029235.png)
2-{(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chloro substituent, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chloro Substituent: Chlorination of the benzodioxole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Imidazolidinone Moiety: The imidazolidinone ring is formed by the reaction of urea derivatives with appropriate aldehydes or ketones.
Coupling Reactions: The final step involves coupling the benzodioxole and imidazolidinone intermediates with N-(3-methylphenyl)acetamide under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-{(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro substituent or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-{(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid
- 6-chloro-1,3-benzodioxol-5-amine
- 3-[2-(1,3-Benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]-3-hydroxypropyl hexopyranoside
Uniqueness
2-{(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl}-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16ClN3O5 |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
2-[(4E)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H16ClN3O5/c1-11-3-2-4-13(5-11)22-18(25)9-24-19(26)15(23-20(24)27)6-12-7-16-17(8-14(12)21)29-10-28-16/h2-8H,9-10H2,1H3,(H,22,25)(H,23,27)/b15-6+ |
InChI Key |
RHOLSEMRDFGQCE-GIDUJCDVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC4=C(C=C3Cl)OCO4)/NC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)NC2=O |
Origin of Product |
United States |
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